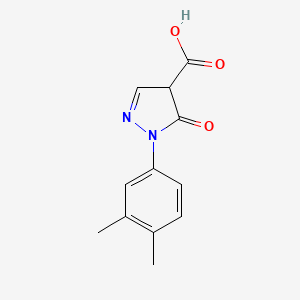
1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
The compound “1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of the carboxylic acid group (-COOH) and the dimethylphenyl group suggests that this compound might have interesting chemical properties and potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Derivatives
- Synthesis of Pyrazole Derivatives: The synthesis of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid ethyl esters, leading to unique pyrazole derivatives, has been described. These derivatives, including 1-aryl-5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acids, serve as chemical hybridizing agents in wheat and barley (Beck, Lynch, & Wright, 1988).
- Synthesis of Oxazine Derivatives: A series of 2,6-diphenyl-4H-pyrazolo[5,1-c][1,4]oxazin-4-ones were synthesized via lactonization of 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylic acids. These products were characterized by various spectroscopic methods and confirmed by X-ray crystal analysis (Zheng, Zhao, & Liu, 2012).
Metal Complexes and Coordination
- Formation of Metal Complexes: Novel complexes have been prepared with 1,3-dimethylpyrazole-5-carboxylic acid, exhibiting monodentate coordination to metal ions like Cu and Co. The structures of these complexes were determined by single-crystal X-ray diffraction (Jacimovic et al., 2015).
Spectroscopic and Theoretical Studies
- Spectroscopic Analysis of Derivatives: The spectral analysis of 1,3,5-triaryl-2-pyrazolines, derived from 4-alkoxychalcones and (3,4-dimethylphenyl) hydrazaine, revealed fluorescence properties in the visible spectrum, specifically in the blue region when irradiated with ultraviolet radiation (Hasan, Abbas, & Akhtar, 2011).
Chemical Transformations and Functionalization
- Heterocyclic Rearrangements: The transformation of 5-arylisoxazole-3-carboxylic acids into 3,4-substituted 1,2,5-oxadiazoles through rearrangement by the action of aqueous KOH was observed. This process demonstrated the versatility in chemical transformations of related compounds (Potkin et al., 2012).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7-3-4-9(5-8(7)2)14-11(15)10(6-13-14)12(16)17/h3-6,10H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRWRXHYUYNACA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(C=N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




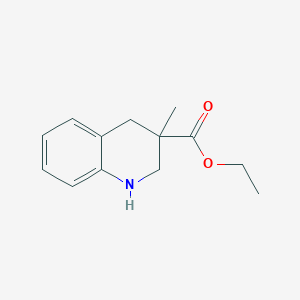
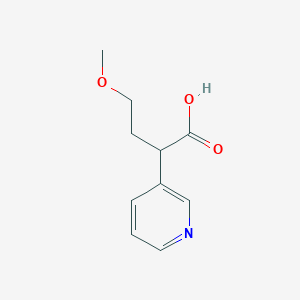
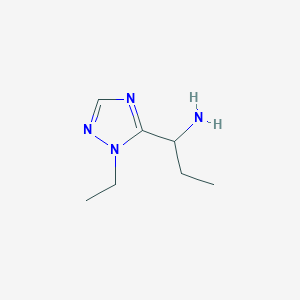

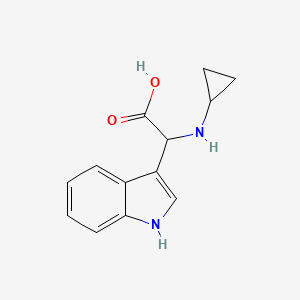
![2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1419881.png)
![5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione](/img/structure/B1419882.png)
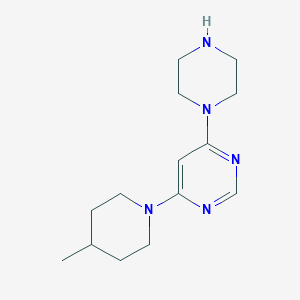
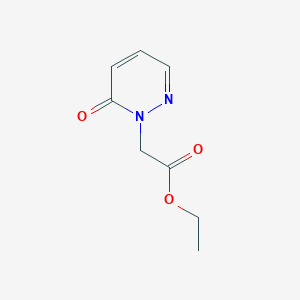

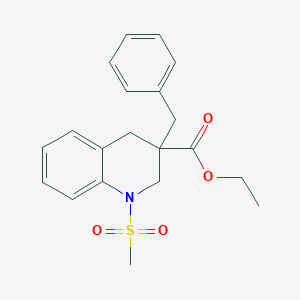
![4-[2-Oxo-2-(2-thienyl)ethoxy]benzoic acid](/img/structure/B1419892.png)
![Ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1419893.png)